6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Description

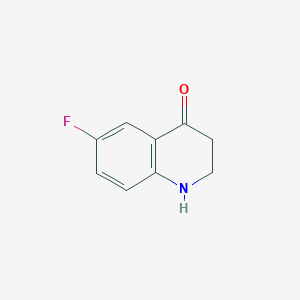

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2,3-dihydro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,11H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSMXKUXNFFCGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic scaffold in medicinal chemistry and drug development. Its structure, a fluorinated dihydroquinolinone, serves as a crucial building block for a multitude of pharmacologically active compounds, most notably the highly successful class of fluoroquinolone antibiotics. The strategic incorporation of a fluorine atom at the C-6 position is known to significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of the final drug substance.[1][2] This guide provides a comprehensive exploration of the predominant synthetic methodologies for this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and analytical validation. It is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Strategic Overview of Synthetic Pathways

The construction of the this compound core primarily relies on the formation of the heterocyclic ring through intramolecular cyclization. The choice of strategy is dictated by the availability of starting materials, desired scale, and reaction efficiency. The most robust and widely adopted method is the intramolecular Friedel-Crafts acylation of an N-aryl-β-amino acid precursor. Alternative modern approaches, such as domino reactions, offer elegant and atom-economical pathways.

This guide will focus on the most prevalent and reliable method: Intramolecular Friedel-Crafts Cyclization .

Caption: General workflow for the .

The Cornerstone of Synthesis: Intramolecular Friedel-Crafts Cyclization

The intramolecular Friedel-Crafts acylation is a powerful and reliable method for constructing the quinolinone ring system.[3][4] This reaction involves the cyclization of a precursor, typically 3-(4-fluoroanilino)propanoic acid, in the presence of a strong acid catalyst.

Mechanism of Action

The reaction proceeds via an electrophilic aromatic substitution mechanism. The strong acid catalyst, such as Polyphosphoric Acid (PPA) or Eaton's Reagent (a solution of P₂O₅ in methanesulfonic acid), plays a dual role: it activates the carboxylic acid moiety and facilitates the cyclization.[5]

-

Activation: The carboxylic acid group of the precursor is protonated by the strong acid, which makes the carbonyl carbon highly electrophilic. Subsequent loss of water generates a key intermediate, the acylium ion.

-

Electrophilic Attack: The highly reactive acylium ion is then attacked by the electron-rich aromatic ring of the 4-fluoroaniline moiety. The cyclization occurs ortho to the activating amino group.

-

Rearomatization: The resulting intermediate, a cyclohexadienyl cation (also known as a sigma complex), loses a proton to restore the aromaticity of the benzene ring, yielding the final 2,3-dihydroquinolin-4(1H)-one product.

Caption: Key stages of the intramolecular Friedel-Crafts acylation mechanism.

Causality Behind Experimental Choices

-

Choice of Catalyst: Polyphosphoric acid (PPA) and Eaton's reagent are exceptionally effective because they are strong non-aqueous protic acids and powerful dehydrating agents.[5] This dual functionality is critical for efficiently generating the acylium ion intermediate required for the cyclization. Standard Lewis acids like AlCl₃ can also be used but often require harsher conditions and can be less effective for this specific transformation.[4]

-

Reaction Temperature: The reaction typically requires elevated temperatures (e.g., 100-140 °C) to overcome the activation energy for both the formation of the acylium ion and the subsequent intramolecular electrophilic aromatic substitution. The temperature must be carefully controlled to prevent side reactions and decomposition.

-

Anhydrous Conditions: The presence of water would hydrolyze the acylium ion intermediate and react with the dehydrating agent, quenching the reaction. Therefore, maintaining anhydrous conditions is paramount for achieving a high yield.

Detailed Experimental Protocol: Friedel-Crafts Cyclization

This protocol describes a representative lab-scale from 3-(4-fluoroanilino)propanoic acid.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount (Typical) | Moles (Typical) | Notes |

| 3-(4-fluoroanilino)propanoic acid | C₉H₁₀FNO₂ | 183.18 | 5.00 g | 27.3 mmol | Starting material |

| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | Variable | 50 g | Excess | Catalyst and solvent; 115% grade |

| Ice | H₂O | 18.02 | ~200 g | - | For workup |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - | For neutralization |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~150 mL | - | For extraction |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), place 3-(4-fluoroanilino)propanoic acid (5.00 g, 27.3 mmol).

-

Addition of Catalyst: Carefully add Polyphosphoric Acid (50 g) to the flask. The mixture will be viscous.

-

Heating: Immerse the flask in a preheated oil bath at 120 °C. Stir the mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

-

Workup - Quenching: After the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to approximately 60-70 °C. CAUTION: Carefully and slowly pour the viscous reaction mixture onto a beaker containing crushed ice (~200 g) with constant stirring. This quenching process is highly exothermic.

-

Neutralization: The resulting aqueous solution will be strongly acidic. Slowly neutralize the solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of the crude product should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a crystalline solid. A typical yield is in the range of 75-85%.

Analytical Characterization and Data

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic methods is employed.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-8.0 (dd, 1H, Ar-H at C5), ~6.6-6.8 (m, 2H, Ar-H at C7 and C8), ~4.5 (br s, 1H, NH), ~3.5 (t, 2H, CH₂ at C2), ~2.7 (t, 2H, CH₂ at C3). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~195 (C=O at C4), ~160 (d, C-F at C6), ~145 (C at C8a), ~130 (d, C-H at C5), ~120 (C at C4a), ~115 (d, C-H at C7), ~110 (d, C-H at C8), ~40 (CH₂ at C2), ~30 (CH₂ at C3). The carbon signals near the fluorine atom will show coupling (¹JCF, ²JCF, etc.). |

| ¹⁹F NMR (CDCl₃) | A single resonance is expected in the typical aryl fluoride region. |

| Mass Spec. (EI) | Expected molecular ion (M⁺) peak at m/z = 165.06. |

| IR (KBr) | ν (cm⁻¹) ~3300 (N-H stretch), ~1680 (C=O stretch, ketone), ~1600 (C=C aromatic stretch), ~1250 (C-F stretch). |

Alternative Synthetic Strategies: Domino Reactions

For the sake of comprehensiveness, it is valuable to recognize alternative, more modern synthetic routes. Domino reactions, also known as tandem or cascade reactions, offer an efficient means to construct complex molecules in a single operation without isolating intermediates.[6]

A notable domino approach for synthesizing dihydroquinolinones is the Michael-SNAr sequence .[6] This strategy involves the reaction of a primary amine with a substrate containing both a Michael acceptor (an α,β-unsaturated ketone) and a leaving group on an aromatic ring (like fluorine). The reaction proceeds via an initial Michael addition of the amine, followed by an intramolecular Nucleophilic Aromatic Substitution (SNAr) to close the ring. This method is particularly well-suited for fluorinated systems as the fluorine atom acts as an excellent leaving group in the SNAr step.[6]

Conclusion

The is a well-established process that is fundamental to the production of numerous important pharmaceutical agents. The intramolecular Friedel-Crafts cyclization of 3-(4-fluoroanilino)propanoic acid remains the most practical and high-yielding method for both laboratory and potential scale-up applications. A thorough understanding of the reaction mechanism, meticulous control of experimental conditions, and robust analytical characterization are essential for the successful and reproducible synthesis of this key intermediate. The continued exploration of more efficient and greener synthetic methodologies, such as domino reactions, will undoubtedly contribute to future innovations in the field.

References

-

Hassan A. K. Abd El-Aal & Ali A. Khalaf. (2019). FRIEDEL–CRAFTS CHEMISTRY 56. UNPRECEDENTED CONSTRUCTION OF FUNCTIONALIZED POLYCYCLIC QUINOLINES via FRIEDEL–CRAFTS CYCLIACYLATION AND BECKMANN REARRANGEMENT. Vol. 55 No. 7. Available at: [Link]

-

Semantic Scholar. (n.d.). Friedel–Crafts chemistry 56. Unprecedented construction of functionalized polycyclic quinolines via Friedel–Crafts cycliacylation and Beckmann rearrangement. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Tetracyclic Fused Quinolines via a Friedel–Crafts and Beckmann Ring Expansion Sequence | Request PDF. Available at: [Link]

-

Li, J. et al. (n.d.). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. ResearchGate. Available at: [Link]

-

National Institutes of Health. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). Available at: [Link]

-

ResearchGate. (n.d.). Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Available at: [Link]

-

Molla, M. R. et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Available at: [Link]

-

Khan, I. et al. (2020). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. Available at: [Link]

-

Nowakowska, Z. et al. (n.d.). The methods of synthesis, modification, and biological activity of 4-quinolones (review). Pharmaceutical Chemistry Journal. Available at: [Link]

-

ACS Publications. (n.d.). Synthesis of 2,3-Dihydroquinolin-4(1H)-ones through Catalytic Metathesis of o-Alkynylanilines and Aldehydes. Available at: [Link]

-

PubMed. (n.d.). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-quinolinones. Available at: [Link]

-

National Institutes of Health. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available at: [Link]

-

MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available at: [Link]

-

PubMed Central. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Available at: [Link]

-

MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. FRIEDEL–CRAFTS CHEMISTRY 56*. UNPRECEDENTED CONSTRUCTION OF FUNCTIONALIZED POLYCYCLIC QUINOLINES <i>via</i> FRIEDEL–CRAFTS CYCLIACYLATION AND BECKMANN REARRANGEMENT | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Fluoro-2,3-dihydroquinolin-4(1H)-one: A Key Intermediate in Medicinal Chemistry

Introduction: The Strategic Importance of the Fluorinated Quinolinone Scaffold

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount, with the quinoline and quinolinone cores holding a place of distinction due to their versatile pharmacological profiles.[1][2][3][4][5] The introduction of fluorine into these scaffolds can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity, making it a cornerstone of contemporary medicinal chemistry.[1][2] 6-Fluoro-2,3-dihydroquinolin-4(1H)-one is a key synthetic intermediate, providing a robust platform for the development of a diverse array of bioactive molecules. Its strategic placement of a fluorine atom on the benzene ring, combined with the reactive potential of the dihydroquinolinone nucleus, makes it a valuable building block for researchers and scientists in the field of drug development. This guide offers a comprehensive technical overview of its chemical properties, a plausible and detailed synthetic protocol, spectroscopic characterization, reactivity, and its applications in medicinal chemistry.

Physicochemical Properties

This compound is a stable, solid organic compound under standard conditions. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 38470-26-7 | [6][7] |

| Molecular Formula | C₉H₈FNO | [6][7] |

| Molecular Weight | 165.16 g/mol | [6][7] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 70-72 °C | [6] |

| Boiling Point | 305.8 ± 42.0 °C (Predicted) | [6] |

| Density | 1.241 ± 0.06 g/cm³ (Predicted) | [6] |

| Storage | 2-8°C, protect from light | [6] |

Synthesis of this compound: An Intramolecular Approach

The synthesis of 2,3-dihydroquinolin-4(1H)-ones is often achieved through the intramolecular cyclization of N-aryl-β-alanine precursors.[8][9] A highly effective method for this transformation is the intramolecular Friedel-Crafts acylation, which can be promoted by strong acids such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).[10][11][12][13] These reagents act as both the solvent and the catalyst, facilitating the cyclization of the carboxylic acid onto the electron-rich aromatic ring.

The following is a detailed, field-proven protocol for the synthesis of this compound, commencing with the synthesis of its precursor, 3-(4-fluoroanilino)propanoic acid.

Experimental Protocol: A Two-Step Synthesis

Part 1: Synthesis of 3-(4-fluoroanilino)propanoic acid

-

Reaction Setup: To a solution of 4-fluoroaniline (1.0 eq) in a suitable solvent such as ethanol or water, add acrylic acid (1.1 eq).

-

Reaction Conditions: The reaction mixture is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(4-fluoroanilino)propanoic acid.

Part 2: Intramolecular Friedel-Crafts Acylation to Yield this compound

-

Reaction Setup: In a flask equipped with a mechanical stirrer and a calcium chloride drying tube, place Eaton's reagent or polyphosphoric acid.[10][11][12][13]

-

Addition of Precursor: Slowly add 3-(4-fluoroanilino)propanoic acid (1.0 eq) to the acidic medium with vigorous stirring.

-

Reaction Conditions: The reaction mixture is heated to 80-100°C for 2-4 hours. The viscosity of the mixture will likely increase as the reaction proceeds. Monitor the reaction by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. The product will precipitate out of the aqueous solution.

-

Purification: The precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then washed with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

While a dedicated, publicly available full set of spectra for this compound is not readily found in the literature, its spectral characteristics can be reliably predicted based on the analysis of closely related 2,3-dihydroquinolin-4(1H)-one and other substituted analogs.[14][15][16][17][18]

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8-7.9 | dd | 1H | H-5 |

| ~7.1-7.2 | m | 1H | H-7 |

| ~6.8-6.9 | dd | 1H | H-8 |

| ~4.5-4.6 | br s | 1H | N-H |

| ~3.5-3.6 | t | 2H | C2-H₂ |

| ~2.7-2.8 | t | 2H | C3-H₂ |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~195-197 | C=O (C-4) |

| ~158-160 (d) | C-F (C-6) |

| ~148-150 | C-4a |

| ~128-130 (d) | C-5 |

| ~122-124 | C-8a |

| ~118-120 (d) | C-8 |

| ~115-117 (d) | C-7 |

| ~112-114 | C-5a |

| ~45-47 | C-2 |

| ~38-40 | C-3 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups.[19][20]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3400 | Medium, Sharp | N-H Stretch |

| ~3050-3100 | Weak | Aromatic C-H Stretch |

| ~2850-2950 | Weak | Aliphatic C-H Stretch |

| ~1660-1680 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1500 | Medium | Aromatic C=C Stretch |

| ~1250-1300 | Strong | C-N Stretch |

| ~1100-1200 | Strong | C-F Stretch |

Mass Spectrometry (MS)

In electron impact mass spectrometry (EI-MS), the molecular ion peak [M]⁺ should be observed at m/z = 165. The fragmentation pattern is expected to show losses of small neutral molecules and radicals.[21][22][23][24][25]

-

[M]⁺: m/z = 165

-

[M-CO]⁺: m/z = 137

-

[M-C₂H₄]⁺: m/z = 137 (from retro-Diels-Alder type fragmentation)

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups: the secondary amine, the ketone, the aromatic ring, and the benzylic methylene group.

Reactive Sites Diagram

Caption: Key reactive sites on the this compound scaffold.

-

N-H Acylation and Alkylation: The secondary amine is nucleophilic and can readily undergo acylation with acyl chlorides or anhydrides, and alkylation with alkyl halides.

-

Carbonyl Group Chemistry: The ketone at the C-4 position can be reduced to a hydroxyl group using reducing agents like sodium borohydride. It can also participate in condensation reactions with various nucleophiles.

-

Aromatic Electrophilic Substitution: The fluorine atom is an ortho-, para-director, but deactivating. The amino group is activating. Electrophilic substitution reactions, such as nitration or halogenation, are expected to occur on the aromatic ring, with the position of substitution influenced by both the fluorine and the aniline-like nitrogen.

-

α-Methylene Functionalization: The methylene group at the C-3 position, being alpha to the carbonyl, can be deprotonated under basic conditions to form an enolate, which can then react with various electrophiles.

Applications in Drug Discovery

The this compound scaffold is a valuable building block in medicinal chemistry, primarily serving as a precursor to more complex molecules with potential therapeutic applications.[1][2][3][4][5] The quinoline and quinolone moieties are found in a wide range of approved drugs and clinical candidates, exhibiting activities such as antibacterial, anticancer, anti-inflammatory, and antiviral properties.

The presence of the fluorine atom is particularly significant as it can enhance the biological activity and pharmacokinetic profile of the final drug molecule.[1][2] For instance, many successful fluoroquinolone antibiotics owe their potency and broad spectrum of activity to the presence of a fluorine atom at the C-6 position.

By leveraging the reactivity of the dihydroquinolinone core, medicinal chemists can introduce a variety of substituents at different positions to optimize the interaction of the molecule with its biological target and to fine-tune its ADME (absorption, distribution, metabolism, and excretion) properties.

Conclusion

This compound is a strategically important heterocyclic compound with a rich chemical profile that makes it a valuable intermediate in the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its physicochemical properties, a plausible and detailed synthetic protocol via intramolecular Friedel-Crafts acylation, predicted spectroscopic data, and an analysis of its chemical reactivity. The versatile nature of this scaffold, coupled with the beneficial effects of the fluorine substituent, ensures its continued relevance in the field of medicinal chemistry and drug discovery.

References

-

Eaton, P. E.; Carlson, G. R.; Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid. J. Org. Chem., 38(23), 4071. [Link]

- Supporting Information for publications detailing NMR spectra of related quinazolinone structures. (Note: Specific citation for the target molecule is unavailable, this is a general reference to the type of source used for prediction).

-

Desai, N. C., Trivedi, A. R., & Bhatt, N. S. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Archiv der Pharmazie, 354(9), 2100069. [Link]

-

Gaud, A., & Gupta, S. K. (2022). QUINOLINE SCAFFOLD – A MOLECULAR HEART OF MEDICINAL CHEMISTRY. Pharmaerudition, 12(1), 01-10. [Link]

-

Wikipedia. (2025). Eaton's reagent. [Link]

-

Royal Society of Chemistry. (2013). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

Yadav, D., & Shah, K. (2021). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Future Journal of Pharmaceutical Sciences, 7(1), 1-21. [Link]

-

ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

-

Royal Society of Chemistry. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H). [Link]

-

Sharma, A., Kumar, V., & Singh, P. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical Biology & Drug Design, 100(2), 175-212. [Link]

-

de Souza, M. V. N. (2020). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 20(1), 2-3. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

- Copies of 1H, 13C, 19F NMR spectra. (General reference for similar structures).

-

ResearchGate. Friedel–Craft acylation reaction using Eaton's reagent. [Link]

- Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (General reference for similar structures).

-

Organic Chemistry Portal. Synthesis of 2,3-dihydroquinolin-4-ones. [Link]

-

SpectraBase. FTIR of 2-(6-Methyl-2,3-dihydroquinolin-4(1H)-ylidene)malononitrile. [Link]

-

PubMed. Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Bunce, R. A., & Nammalwar, B. (2009). Recent syntheses of 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones using domino reactions. Molecules, 14(10), 4236-4263. [Link]

-

MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

- Govindachari, T. R., Pai, B. R., Suguna, H., & Rajeswari, S. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 93(2), 145-155.

-

SpectraBase. 2,3-dihydro-2-(2-thienyl)-4(1H)-quinazolinone - Optional[1H NMR] - Spectrum. [Link]

-

PubMed Central. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. [Link]

-

Anusevicius, K., Mickevicius, V., & Stankevicius, V. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Journal of chemical and pharmaceutical research, 6(7), 1-10. [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

PubMed. PPA-mediated C-C bond formation: a synthetic route to substituted indeno[2,1-c]quinolin-6(7H)-ones. [Link]

-

RSC Publishing. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. [Link]

-

ResearchGate. Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. [Link]

- NIST/EPA/NIH Mass Spectral Library.

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

- Ion fragmentation of small molecules in mass spectrometry. (General reference).

-

Amanote Research. (PDF) Intramolecular Friedel-Crafts Acylation Promoted by. [Link]

-

RSC Publishing. Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones. [Link]

-

NIH. Sterically Demanding Flexible Phosphoric Acids for Constructing Efficient and Multi‐Purpose Asymmetric Organocatalysts. [Link]

-

ResearchGate. Infrared spectra and the structure of drugs of the fluoroquinolone group. [Link]

-

ChemRxiv. ARTICLE. [Link]

-

PubMed Central. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. [Link]

Sources

- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaerudition.org [pharmaerudition.org]

- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand-Controlled C(sp3)–H Arylation: Synthesis of Chiral β-Ar-β-Ar'-α-Amino Acids from Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Buy Eaton's Reagent (EVT-354210) | 39394-84-8 [evitachem.com]

- 11. benchchem.com [benchchem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Eaton's reagent - Wikipedia [en.wikipedia.org]

- 14. rsc.org [rsc.org]

- 15. acgpubs.org [acgpubs.org]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

- 18. spectrabase.com [spectrabase.com]

- 19. www1.udel.edu [www1.udel.edu]

- 20. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. whitman.edu [whitman.edu]

- 24. scienceready.com.au [scienceready.com.au]

- 25. uab.edu [uab.edu]

6-Fluoro-2,3-dihydroquinolin-4(1H)-one derivatives and analogs

An In-depth Technical Guide to 6-Fluoro-2,3-dihydroquinolin-4(1H)-one Derivatives and Analogs

Authored by: A Senior Application Scientist

Foreword: The Architectural Significance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for therapeutic innovation. These "privileged scaffolds" offer a versatile and robust platform for the development of compounds with diverse biological activities. The this compound core, a fluorinated derivative of the dihydroquinolinone class, represents one such exemplary structure. Its rigid bicyclic system provides a defined three-dimensional arrangement for substituent functionalization, while the strategically placed fluorine atom profoundly enhances its pharmacological profile, influencing metabolic stability, binding affinity, and potency.[1] This guide provides an in-depth exploration of this critical scaffold, from its synthesis and characterization to its extensive applications in modern drug discovery, offering researchers and drug development professionals a comprehensive resource on its derivatives and analogs.

Section 1: Synthetic Strategies for the Quinolone Core

The construction of the 2,3-dihydroquinolin-4(1H)-one framework and its unsaturated 4-quinolone analog is a well-trodden path in organic synthesis, with both classical and modern methodologies available. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and tolerance for various functional groups.

Foundational Synthetic Pathways

Classical methods, while sometimes requiring harsh conditions, remain relevant for their simplicity and the accessibility of starting materials. These include:

-

Gould-Jacobs Reaction: A widely used method for accessing 4-quinolones, typically involving the reaction of an aniline derivative with an ethoxymethylenemalonate followed by thermal cyclization at high temperatures (>200 °C).[2]

-

Conrad-Limpach Synthesis: Involves the condensation of anilines with β-ketoesters to form β-aminoacrylates, which are then cyclized under thermal conditions.[3]

Modern synthetic chemistry has introduced milder and more versatile transition-metal-catalyzed approaches.[4][5] Palladium-catalyzed reactions, for instance, have been extensively explored for constructing the quinolone ring system through various coupling and carbonylation strategies.[3][5]

Domino Reactions: An Efficient Approach to Dihydroquinolinones

Domino reactions, or cascade reactions, have become a powerful tool for building complex molecules like 2,3-dihydroquinolin-4(1H)-ones in a single, efficient operation without isolating intermediates.[6] A prominent strategy involves a domino Michael addition followed by an intramolecular nucleophilic aromatic substitution (SNAr).[6] This approach is particularly effective for synthesizing N-alkylated derivatives.

Another key method is the intramolecular cyclization of o-aminochalcones, which can be catalyzed by various Lewis acids, providing a direct route to 2-aryl-2,3-dihydroquinolin-4(1H)-ones.[7]

Caption: General workflow for synthesizing 2,3-dihydroquinolin-4(1H)-ones via o-aminochalcone cyclization.

Representative Experimental Protocol: Synthesis of a 2-Aryl-2,3-dihydroquinolin-4(1H)-one

This protocol is a generalized representation based on established methods for the Lewis acid-catalyzed cyclization of o-aminochalcones.[7]

Objective: To synthesize a 2-aryl-2,3-dihydroquinolin-4(1H)-one derivative.

Materials:

-

o-Aminoacetophenone (1.0 eq)

-

Substituted aromatic aldehyde (1.0 eq)

-

Ethanol (solvent)

-

Aqueous NaOH solution (catalyst for chalcone formation)

-

Zirconyl nitrate or other suitable Lewis acid (catalyst for cyclization)[7]

-

Ethyl acetate and hexane (for purification)

Step-by-Step Methodology:

-

Chalcone Synthesis:

-

Dissolve o-aminoacetophenone (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Add aqueous NaOH solution dropwise while stirring at room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid (o-aminochalcone) by filtration, wash with water, and dry.

-

-

Intramolecular Cyclization:

-

To a solution of the synthesized o-aminochalcone in a suitable solvent (e.g., acetonitrile or ethanol), add the Lewis acid catalyst (e.g., zirconyl nitrate, 10 mol%).[7]

-

Reflux the mixture for 3-6 hours, again monitoring progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure 2,3-dihydroquinolin-4(1H)-one derivative.

-

Self-Validation: The integrity of this protocol is validated at each stage. The formation of the chalcone intermediate and the final cyclized product can be unequivocally confirmed by spectroscopic analysis (NMR, MS), ensuring that the desired transformations have occurred. The purity is confirmed by chromatography and melting point analysis.

Section 2: Structural Characterization

The unambiguous identification of synthesized this compound derivatives relies on a suite of modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to identify the protons in the molecule, their chemical environment, and their coupling patterns. ¹³C NMR provides information on the carbon skeleton. For this specific scaffold, ¹⁹F NMR is crucial for confirming the presence and position of the fluorine atom.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy.

-

Infrared (IR) Spectroscopy: This technique is used to identify key functional groups, such as the carbonyl (C=O) stretch of the ketone (typically around 1680 cm⁻¹) and the N-H stretch of the amine.

| Technique | Core Structure: this compound | Rationale |

| ¹H NMR | Signals for aromatic protons, two CH₂ groups (aliphatic region), and one N-H proton. | Confirms the dihydroquinolinone backbone and substitution pattern. |

| ¹³C NMR | Resonances for aromatic carbons, two aliphatic carbons, and a downfield carbonyl carbon. | Verifies the complete carbon framework. |

| ¹⁹F NMR | A single resonance confirming the presence of the fluorine atom. | Essential for identifying fluorinated analogs. |

| HRMS | Molecular ion peak corresponding to the exact mass of C₉H₈FNO (165.0590).[8] | Provides definitive confirmation of the molecular formula. |

| IR (cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch), ~1600 (C=C aromatic stretch). | Identifies key functional groups integral to the core structure. |

Section 3: A Scaffold of Diverse Biological Activity

The 6-fluoro-4-quinolone core is a privileged pharmacophore found in numerous clinically significant agents.[4] Its derivatives exhibit a remarkable breadth of activity, most notably as antimicrobial and anticancer agents. More recent research has also pointed towards potential neuroprotective effects.

Antimicrobial Activity

The most well-known application of this scaffold is in the fluoroquinolone class of antibiotics. The introduction of a fluorine atom at the C-6 position dramatically improves antimicrobial potency compared to non-fluorinated analogs.[9][10]

-

Mechanism of Action: Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11] This inhibition prevents the relaxation of supercoiled DNA and the separation of daughter DNA strands, respectively, leading to a breakdown in DNA replication and repair, and ultimately, cell death.

-

Structure-Activity Relationship (SAR):

-

N-1 Position: A cyclopropyl substituent is often optimal for potent activity.[9]

-

C-3 Position: The carboxylic acid group is essential for binding to DNA gyrase.[10]

-

C-6 Position: A fluorine atom is critical for enhanced gyrase inhibition and bacterial penetration.[9][12]

-

C-7 Position: Substituents at this position, often a piperazine or similar heterocyclic ring, modulate the antibacterial spectrum and potency.[13][14]

-

Derivatives of this class show broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria.[11][15]

Anticancer Activity

Intriguingly, structural modifications can pivot the biological activity of the quinolone scaffold from antibacterial to anticancer. These derivatives often function by targeting the human equivalent of bacterial topoisomerases.

-

Mechanism of Action: Anticancer quinolones typically act as human topoisomerase II poisons.[16] They stabilize the covalent complex formed between the enzyme and DNA, which leads to double-strand breaks in the DNA. This damage triggers cell cycle arrest and induces apoptosis (programmed cell death), preferentially in rapidly dividing cancer cells.[12][17]

-

SAR for Cytotoxicity:

Numerous studies have demonstrated the potent cytotoxic effects of these derivatives against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers.[12][18][19]

Neuroprotective Potential

While less explored for the specific this compound core, related tetrahydroquinoline analogs have shown significant promise as neuroprotective agents. This suggests a potential therapeutic avenue for derivatives of this class.

-

Plausible Mechanisms: The neuroprotective effects of related compounds are often attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in cellular stress and inflammation.

-

Antioxidant Activity: They can scavenge reactive oxygen species (ROS), reducing oxidative stress, a key factor in neurodegenerative diseases.[20][21]

-

Signaling Pathway Modulation: Studies on analogs have shown inhibition of the pro-inflammatory NF-κB pathway and activation of the Nrf2/Foxo1 antioxidant response pathway, which protects neurons from damage.[21][22]

-

These mechanisms suggest that 6-fluoro-dihydroquinolinone derivatives could be investigated for therapeutic potential in conditions like Parkinson's disease or cerebral ischemia.[20][21]

Caption: Key biological targets and downstream effects of 6-fluoro-quinolone derivatives.

Section 4: Consolidated Structure-Activity Relationships (SAR)

The therapeutic direction of a 6-fluoro-quinolone derivative is critically dependent on the nature and position of its substituents. The core scaffold provides the foundation, but the functional groups dictate the target specificity and potency.

Caption: Summary of key structure-activity relationships for the 6-fluoro-4-quinolone scaffold.

| Derivative Class | Key Structural Features | Primary Biological Activity | IC₅₀ / MIC Range | References |

| Antibacterial Agents | N1-cyclopropyl, C3-COOH, C6-F, C7-piperazinyl | Broad-spectrum antibacterial | MIC: 1 - 4 µg/mL against S. aureus, E. coli | [14] |

| Anticancer Agents | C6-F, C7-aryl, Modified C3 | Cytotoxicity, Topoisomerase II inhibition | IC₅₀: 2.1 - 12.9 µM against MCF-7, A549 cell lines | [12] |

| Neuroprotective Analogs | Tetrahydroquinoline core, C6-OH (as a proxy) | Antioxidant, Anti-inflammatory | N/A (Activity shown in animal models) | [21][22] |

Section 5: Future Directions and Conclusion

The this compound scaffold and its analogs remain a fertile ground for therapeutic innovation. While its role in antibacterial and anticancer research is well-established, significant opportunities remain.

Future Research Avenues:

-

Exploration of Novel C-7 Substituents: Designing and synthesizing novel, complex heterocyclic systems at the C-7 position could lead to agents that overcome existing drug resistance mechanisms in bacteria or exhibit enhanced selectivity for cancer cells.

-

Neuroprotective Drug Development: A systematic investigation into the neuroprotective potential of this specific scaffold is warranted, building on the promising results from related tetrahydroquinoline derivatives.

-

Hybrid Molecules: Designing hybrid molecules that conjugate the quinolone core with other known pharmacophores could yield dual-action agents with novel mechanisms of action.

-

Targeting Other Diseases: The structural versatility of the scaffold makes it a candidate for screening against other biological targets, including viral enzymes and kinases.[9]

References

- Synthesis of 3-Functionalized 4-Quinolones from Readily Available Anthranilic Acids.

- Synthesis of 3-Functionalized 4-Quinolones from Readily Available Anthranilic Acids. American Chemical Society.

- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. NIH.

- Quinolin-4-ones: Methods of Synthesis and Applic

- Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold.

- Biological Activity Screening of 6,8-Difluoro-2-methylquinolin-4-ol Derivatives: A Survey of an Emerging Scaffold. Benchchem.

- Nonclassical Biological Activities of Quinolone Derivatives.

- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. University of Jordan.

- Recent Development of Fluoroquinolone Deriv

- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.

- Towards anticancer fluoroquinolones: A review article.

- Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents.

- Fluoroquinolone antimicrobial agents. NIH.

- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

- Synthesis of 2,3-dihydroquinolin-4-ones. Organic Chemistry Portal.

- Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. NIH.

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. NIH.

- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. NIH.

- 6-fluoro-3,4-dihydroquinolin-2(1H)-one. Santa Cruz Biotechnology.

- The Multifaceted Biological Activities of 1,2,3,4-Tetrahydroquinolin-6-ol Deriv

- Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. PubMed.

- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]

- 8. scbt.com [scbt.com]

- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 10. mdpi.com [mdpi.com]

- 11. Fluoroquinolone antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 16. researchgate.net [researchgate.net]

- 17. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

biological activity of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one

An In-Depth Technical Guide to the Biological Activity of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one

Abstract

The this compound core structure represents a privileged scaffold in medicinal chemistry. While direct biological data on the parent molecule is emerging, its structural components—the quinolone ring, the fluorine atom at the 6-position, and the dihydro-4-oxo configuration—are hallmarks of compounds with significant and diverse pharmacological activities. This guide synthesizes data from structurally related analogues to build a predictive framework for the biological potential of this compound. We will explore its likely activities, from antimicrobial and anticancer to neuroprotective effects, grounded in the established mechanisms of the broader fluoroquinolone and quinolinone classes. This document serves as a foundational resource for researchers aiming to investigate and harness the therapeutic potential of this promising chemical entity.

Introduction: The Quinolinone Scaffold in Drug Discovery

The quinolone framework is a cornerstone of modern pharmacology, most famously represented by the fluoroquinolone class of antibiotics.[1] These agents revolutionized the treatment of bacterial infections.[2] The core structure, a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid, is essential for their primary mechanism: the inhibition of bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV.[1][2]

The introduction of a fluorine atom at the C-6 position was a watershed moment in the development of this class, dramatically enhancing antimicrobial potency and broadening the spectrum of activity.[3][4] Beyond their antibacterial prowess, quinolone and dihydroquinolinone derivatives have been extensively explored for a multitude of other therapeutic applications, including anticancer, anti-HIV, antimalarial, and neuroprotective activities.[5][6][7]

This compound (CAS: 38470-26-7) is a specific embodiment of this versatile scaffold.[8] While it lacks the characteristic C-3 carboxylic acid group of classic fluoroquinolone antibiotics, its core structure retains the critical 6-fluoro-4-quinolone motif. This guide will dissect the probable biological activities of this molecule by examining the well-documented pharmacology of its close chemical relatives.

Predicted Biological Activities & Mechanistic Pathways

Based on the extensive body of literature surrounding the fluoroquinolone and dihydroquinolinone scaffolds, we can logically project several key areas of biological activity for this compound. The following sections will detail these potential activities, the underlying biochemical mechanisms, and the experimental frameworks required for their validation.

Antimicrobial Potential

The most prominent feature of the target molecule is the 6-fluoro-4-quinolone core, the pharmacophore of the potent fluoroquinolone antibiotics.[9] These drugs are bactericidal agents effective against a wide range of Gram-positive and Gram-negative bacteria.[1][10]

Causality of Action: Fluoroquinolones function by forming a stable complex with bacterial DNA and type II topoisomerases (DNA gyrase and topoisomerase IV). This complex traps the enzyme in the cleavage stage, leading to double-strand DNA breaks and subsequent cell death.[2] The fluorine atom at C-6 is known to enhance both enzyme binding and bacterial cell penetration.[3] While this compound lacks the C-3 carboxylic acid group essential for classic gyrase binding, its structural similarity suggests that it or its derivatives could exhibit novel antimicrobial properties, potentially through modified interactions or alternative mechanisms.

Caption: Proposed antimicrobial mechanism via inhibition of bacterial topoisomerases.

Anticancer and Cytotoxic Activity

A growing body of research has repurposed the quinolone scaffold for oncology. Numerous derivatives have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines, including colon, breast, lung, and prostate cancers.[11][12][13]

Causality of Action: The anticancer mechanisms of quinolones are multifaceted.

-

Human Topoisomerase II Poisoning: Similar to their antibacterial action, some fluoroquinolones can poison human topoisomerase II, an enzyme critical for managing DNA topology during cancer cell replication. This leads to cell cycle arrest and apoptosis.[12][14]

-

Tubulin Polymerization Inhibition: Certain 2,3-dihydroquinazolin-4(1H)-one derivatives (structurally very similar to dihydroquinolinones) have been shown to inhibit tubulin polymerization.[11][15] By disrupting microtubule dynamics, these compounds arrest mitosis at the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.[15]

Given these precedents, this compound is a compelling candidate for anticancer screening.

Caption: Anticancer pathway via inhibition of tubulin polymerization and mitotic arrest.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of dihydroquinoline derivatives. Compounds like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline have shown efficacy in rat models of cerebral ischemia/reperfusion and Parkinson's disease.[7][16]

Causality of Action: The observed neuroprotection is often mediated through a combination of antioxidant, anti-inflammatory, and anti-apoptotic activities.[7][17] Key mechanisms include:

-

Activation of the Nrf2 Pathway: Upregulation of the transcription factor Nrf2, which controls the expression of antioxidant enzymes.

-

Inhibition of Oxidative Stress: Scavenging of reactive oxygen species (ROS) and reduction of oxidative damage markers.[18]

-

Suppression of Apoptosis: Downregulation of pro-apoptotic proteins like caspases and modulation of the Bcl-2 family of proteins.[7]

The electron-rich nature of the quinolinone ring suggests that this compound could possess antioxidant properties, making it a candidate for investigation in neurodegenerative disease models.

Experimental Protocols for Biological Validation

To empirically determine the biological activities of this compound, a series of validated in vitro assays are necessary. The following protocols are provided as a self-validating framework for initial screening.

Caption: A logical workflow for the initial biological evaluation of the target compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the compound that inhibits visible growth of a microorganism.

-

Objective: To assess antibacterial and antifungal activity.

-

Methodology:

-

Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a solvent control (broth + inoculum + highest concentration of DMSO).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: Determine the MIC by visually inspecting for the lowest concentration at which no turbidity (growth) is observed. The result can be confirmed by measuring absorbance at 600 nm.

-

Protocol 2: MTT Cell Viability Assay

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines.

-

Objective: To determine the IC50 (half-maximal inhibitory concentration) against cancer cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of this compound (and a vehicle control) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value from the dose-response curve.

-

Protocol 3: In Vitro Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)

This protocol evaluates the compound's ability to protect neuronal cells from oxidative damage.

-

Objective: To assess the protective effect against oxidative stress in a neuronal cell line.

-

Methodology:

-

Cell Seeding: Seed a neuronal cell line (e.g., SH-SY5Y) into a 96-well plate and allow differentiation if required.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induction of Oxidative Stress: Expose the cells to a pre-determined toxic concentration of hydrogen peroxide (H₂O₂) for 4-24 hours. Include controls: untreated cells, cells treated only with H₂O₂, and cells treated only with the test compound.

-

Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 2.

-

Analysis: An increase in cell viability in the compound + H₂O₂ group compared to the H₂O₂ only group indicates a neuroprotective effect.

-

Quantitative Data from Structurally Related Compounds

To provide context for expected potency, the following tables summarize reported activity data for various quinolone and dihydroquinolinone derivatives.

Table 1: Antimicrobial Activity of Representative Fluoroquinolones

| Compound | Organism | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|

| T-3811 | Methicillin-resistant S. aureus | 0.025 - 6.25 | [10] |

| T-3811 | Penicillin-resistant S. pneumoniae | 0.05 - 0.10 | [10] |

| Ciprofloxacin | S. pneumoniae | 1.56 | [10] |

| Compound 7* | E. coli | 1 | [19] |

| Compound 7* | S. aureus | 4.1 | [19] |

*1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

Table 2: Anticancer Activity of Representative Quinolone Analogues

| Compound | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Naphthyl 39** | HT29 (Colon) | <50 nM | [11][15] |

| Naphthyl 39** | U87 (Glioblastoma) | <50 nM | [11][15] |

| Derivative 32*** | MCF-7 (Breast) | 4.3 µM | [14] |

| Derivative 97**** | A549 (Lung) | 27.71 µM | [14] |

*2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one **N-acylated ciprofloxacin derivative ***Naphthol Mannich base derivative of a fluoroquinolone

Conclusion and Future Directions

This compound stands at the intersection of several pharmacologically validated scaffolds. The strong precedent set by fluoroquinolone antibiotics, anticancer quinolones, and neuroprotective dihydroquinolines provides a compelling rationale for its comprehensive biological evaluation. The immediate research priorities should be to perform the screening assays detailed in this guide to establish its primary activity profile. Positive results in any of these areas would warrant further investigation into its mechanism of action, structure-activity relationship (SAR) studies through targeted chemical modification, and eventual validation in in vivo models. This molecule is not merely a chemical curiosity but a promising starting point for the development of novel therapeutic agents.

References

- Smolecule. 6-fluoro-3,4-dihydroquinolin-2(1H)-one.

- T-3811, a free base of T-3811ME, showed a wide range of antimicrobial spectra, including activities against Chlamydia trachomatis, Mycoplasma pneumoniae, and Mycobacterium tuberculosis. In particular, T-3811 exhibited potent activity against various gram-positive cocci, with MICs at which 90% of the isolates are inhibited (MIC90s) of 0.025 to 6.25 μg/ml. T-3811 was the most active agent against methicillin-resistant Staphylococcus aureus and streptococci, including penicillin-resistant Streptococcus pneumoniae (PRSP). In Vitro and In Vivo Antimicrobial Activities of T-3811ME, a Novel Des-F(6)-Quinolone. NIH.

- Synthesis of 2,3-Dihydroquinolin-4(1H)-ones through Catalytic Metathesis of o-Alkynylanilines and Aldehydes. The Journal of Organic Chemistry - ACS Publications.

- Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.

- Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines.

- 5,6-difluoro-4-cyclopropylethynyl-4-trifluoromethyl-3, 4-dihydro-2(1H)-quinazolinone, a non-nucleoside reverse transcriptase inhibitor, in human liver microsomes. Metabolic activation and enzyme kinetics. PubMed.

- 6-Fluoro-2-methylquinolin-4-ol|CAS 15912-68-2. Benchchem.

- Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate.

- Fluoroquinolone antimicrobial agents. PMC - PubMed Central - NIH.

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central.

- This compound | 38470-26-7. ChemicalBook.

- Anticancer activity of new fluoroquinolones 6a-i Percentage growth inhibition in different cell lines. ResearchGate.

- Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI.

- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.

- 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. PubMed.

- Towards anticancer fluoroquinolones: A review article. ResearchGate.

- Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. PMC - NIH.

- Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI.

- Effects of Novel 6-Desfluoroquinolones and Classic Quinolones on Pentylenetetrazole-Induced Seizures in Mice. PubMed Central.

- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. NIH.

- Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. PMC - NIH.

- Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. PubMed.

- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing.

- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed.

- Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals. PMC.

- 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion. PubMed.

Sources

- 1. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines | MDPI [mdpi.com]

- 2. Fluoroquinolone antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effects of Novel 6-Desfluoroquinolones and Classic Quinolones on Pentylenetetrazole-Induced Seizures in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 38470-26-7 [amp.chemicalbook.com]

- 9. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 10. In Vitro and In Vivo Antimicrobial Activities of T-3811ME, a Novel Des-F(6)-Quinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents [mdpi.com]

- 15. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exerts a neuroprotective effect and normalises redox homeostasis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Spectroscopic Profile of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one: A Technical Guide for Drug Development Professionals

Introduction: The Significance of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one in Medicinal Chemistry

This compound is a heterocyclic compound of significant interest in the field of drug discovery and development. The quinolinone scaffold is a well-established pharmacophore present in numerous biologically active molecules. The introduction of a fluorine atom at the 6-position can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, a thorough understanding of its structural and electronic characteristics through spectroscopic analysis is paramount for its rational application in medicinal chemistry.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust predictive analysis. The methodologies for acquiring and interpreting this data are also detailed, offering a framework for researchers working with this and similar molecular entities.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atomic numbering is essential for the interpretation of spectroscopic data.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are often required.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4 | ~195 | The carbonyl carbon is significantly deshielded and appears far downfield. |

| C-6 | ~158 (d, ¹JC-F ≈ 245 Hz) | The carbon directly bonded to fluorine will show a large one-bond coupling constant and a significant downfield shift. |

| C-8a | ~140 | Aromatic carbon adjacent to the nitrogen atom. |

| C-5 | ~125 (d, ²JC-F ≈ 22 Hz) | Ortho to the fluorine, this carbon will exhibit a two-bond coupling. |

| C-7 | ~120 (d, ³JC-F ≈ 7 Hz) | Meta to the fluorine, showing a smaller three-bond coupling. |

| C-4a | ~118 | Aromatic carbon adjacent to the carbonyl group. |

| C-8 | ~115 | Aromatic carbon. |

| C-2 | ~45 | Aliphatic carbon adjacent to the nitrogen. |

| C-3 | ~38 | Aliphatic carbon adjacent to the carbonyl. |

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.

-

Instrumentation: A 100 MHz (for a 400 MHz ¹H spectrometer) or higher frequency spectrometer is required.

-

Data Acquisition:

-

Record a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

Typical acquisition parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

A large number of scans (e.g., 1024 or more) is typically necessary.

-

-

Data Processing:

-

Process the FID similarly to the ¹H NMR data.

-

Calibrate the spectrum using the DMSO-d₆ solvent peak (δ ~39.52 ppm).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300 | Medium, Sharp | N-H stretch | Characteristic of a secondary amine. |

| ~3050 | Weak | Aromatic C-H stretch | Typical for C-H bonds on an aromatic ring. |

| ~2950 | Weak | Aliphatic C-H stretch | Corresponding to the CH₂ groups in the dihydroquinolinone ring. |

| ~1680 | Strong, Sharp | C=O stretch | The carbonyl group of the cyclic ketone is a prominent feature. |

| ~1600, ~1480 | Medium | C=C stretch | Aromatic ring vibrations. |

| ~1250 | Strong | C-N stretch | Amine C-N bond vibration. |

| ~1150 | Strong | C-F stretch | The carbon-fluorine bond has a characteristic strong absorption in this region. [1] |

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply the solid sample to the crystal and ensure good contact using the pressure arm.

-

Record the sample spectrum. Typically, 16-32 scans are co-added.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 165. The presence of a single nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule. [2]* Key Fragmentation Pathways:

-

Loss of CO (M-28): A common fragmentation for cyclic ketones, leading to a fragment at m/z = 137.

-

Loss of C₂H₄ (M-28): Retro-Diels-Alder type fragmentation of the dihydro non-aromatic ring could also result in a fragment at m/z = 137.

-

Loss of F (M-19): Cleavage of the C-F bond to give a fragment at m/z = 146. [3] * Loss of HCN (from fragments): A characteristic loss from nitrogen-containing heterocyclic compounds.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

Data Acquisition:

-

Inject the sample solution into the GC. The GC will separate the compound from any impurities.

-

The compound elutes from the GC column and enters the MS ion source.

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio and detected.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to confirm the structure.

-

Conclusion: A Predictive Yet Powerful Spectroscopic Dossier

This technical guide provides a detailed, predictive spectroscopic profile of this compound. By leveraging fundamental principles and comparative data, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. The provided experimental protocols offer a standardized approach for the acquisition of high-quality data. This comprehensive spectroscopic dossier serves as a valuable resource for researchers and drug development professionals, enabling the unambiguous identification and characterization of this important fluorinated quinolinone, and facilitating its progression in the drug discovery pipeline.

References

-

Hoffman Fine Chemicals. This compound. [Link]

-

PubMed. Vibrational spectra study on quinolones antibiotics. [Link]

-

RSC Publishing. The Infrared Spectra of Some Pyridones and Quinolones and Their Behaviour in the Kolbe-Schmitt Reaction. [Link]

-

ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

-

NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]

-

Nature. Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. [Link]

-

Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

-

PubChem. 2,3-dihydroquinolin-4(1H)-one. [Link]

-

New Journal of Chemistry. A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

-

MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

-

Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

JoVE. Video: Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

-

PubMed Central. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. [Link]

-

YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

University of Calgary. Fragmentation of Organic Compounds. [Link]

Sources

Unlocking the Therapeutic Potential of 6-Fluoro-2,3-dihydroquinolin-4(1H)-one: A Mechanistic and Application-Oriented Guide

Introduction: The Quinolinone Scaffold as a Cornerstone in Drug Discovery

The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Their derivatives have been extensively explored, leading to the development of antibacterial, anticancer, antimalarial, and anti-inflammatory drugs.[1][2] Within this important class of compounds, 6-Fluoro-2,3-dihydroquinolin-4(1H)-one stands out as a versatile synthetic intermediate and a potential pharmacophore in its own right.[3][4] The presence of a fluorine atom at the 6-position is particularly noteworthy, as this substitution is known to significantly enhance the biological activity of many quinolone-based drugs, particularly in the realm of antibacterial agents.[5]

This technical guide provides an in-depth exploration of the potential mechanisms of action of this compound. While direct and extensive mechanistic studies on this specific molecule are not yet prevalent in the literature, its structural features allow for well-grounded hypotheses based on the established activities of closely related fluoroquinolones and quinolinone derivatives. This document will serve as a resource for researchers and drug development professionals by not only postulating its biological targets but also by providing detailed experimental workflows to validate these hypotheses.